5-(5-Methylthiophen-2-yl)isoxazol-3-amine
Description
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-7(12-5)6-4-8(9)10-11-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
BGQZKQXCCJDFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NO2)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine
Stepwise Synthesis via Acetyl Acetonitrile Intermediate and Hydrazone Formation
A robust and well-documented method for preparing 3-amino-5-substituted isoxazoles, which can be adapted for this compound, involves three main steps:
Step 1: Formation of Acetyl Acetonitrile Derivative
- React acetonitrile with a metal base (such as sodium hydride, n-butyllithium, or lithium diisopropylamide) to generate a nucleophilic anion.
- This anion then reacts with an ester derivative (ethyl acetate or methyl acetate) to form acetyl acetonitrile.
- For the 5-methylthiophen-2-yl substituent, a suitable 5-substituted acetyl acetonitrile derivative bearing the methylthiophene group can be prepared or introduced at this stage.
Step 2: Hydrazone Formation
- The acetyl acetonitrile intermediate is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux conditions.
- This reaction yields the corresponding hydrazone as a white crystalline solid with high purity (HPLC purity ~99%) and good yield (~88-90%).
Adaptations for the 5-(5-Methylthiophen-2-yl) Substituent
While the above process is described for 3-amino-5-methyl isoxazole, the introduction of the 5-methylthiophen-2-yl group can be achieved by:
- Using a 5-methylthiophen-2-yl-substituted acetyl acetonitrile derivative in Step 1.
- Alternatively, a Suzuki coupling or other cross-coupling reactions can be employed at a late stage to attach the 5-methylthiophen-2-yl group to a halogenated isoxazole intermediate, as suggested by related isoxazole functionalization studies.
Alternative Synthetic Routes and Functionalization
- Reductive amination and nucleophilic substitution have been optimized for related trisubstituted isoxazoles to improve yields and functional group tolerance.
- Solid-phase synthesis methods have been explored for isoxazole derivatives with amino substituents, offering potential for peptide conjugation and bioactive compound development.
Comparative Data Table of Key Reaction Parameters
| Step | Reaction Component | Conditions | Solvent | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetonitrile + ethyl acetate + metal base (NaH, n-BuLi, LDA) | Room temp to mild heating | - | Not specified | - | Formation of acetyl acetonitrile intermediate |
| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide | Reflux 2 hours | Methanol or Ethanol | 88-90 | ~99 | Hydrazone formation, white crystalline solid |
| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3 | 65-90 °C, 2 hours | Ethylene glycol dimethyl ether, diethoxymethane, THF, or 2-MeTHF | ~78 | ~98.7-98.8 | Ring closure to 3-amino-5-substituted isoxazole |
Advantages and Considerations
- The method avoids highly toxic solvents and harsh conditions.
- High regioselectivity and purity are achieved, critical for pharmaceutical applications.
- The process is adaptable for various 5-substituents, including heteroaryl groups like methylthiophene.
- Use of common reagents and straightforward purification steps enhances scalability.
Chemical Reactions Analysis
Condensation Reactions
The primary amine group at the 3-position participates in condensation reactions with carbonyl compounds. For example:
-
Imine Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in methanol under reflux to form Schiff bases.
Conditions : Methanol, 60°C, 6–8 hours.
Yield : 70–85% (isolated as crystalline solids) .
| Substrate | Product Structure | Reaction Efficiency (%) |
|---|---|---|
| Benzaldehyde | N-(Benzylidene)-5-(5-methylthiophen-2-yl)isoxazol-3-amine | 82 |
| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene) derivative | 75 |
| Furfural | N-(Furan-2-ylmethylene) derivative | 68 |
Electrophilic Substitution
The methylthiophene moiety directs electrophilic substitution at the 4-position of the thiophene ring:
-
Nitration : Nitration with HNO₃/H₂SO₄ at 0°C yields 5-(5-methyl-4-nitrothiophen-2-yl)isoxazol-3-amine.
Key Observation : Steric hindrance from the isoxazole ring reduces regioselectivity compared to unsubstituted thiophenes .
Cyclization Reactions
The amine group facilitates heterocycle formation:
-
Isoxazolo[5,4-d]pyrimidine Synthesis : Reacts with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid to form fused bicyclic systems.
Mechanism : Enamine intermediate cyclizes via intramolecular nucleophilic attack .
Yield : 60–72% .
Cross-Coupling Reactions
The thiophene ring undergoes palladium-catalyzed couplings:
-
Suzuki-Miyaura Reaction : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.
Optimized Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12 hours .
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 5-(5-(4-Methoxyphenyl)thiophen-2-yl)isoxazol-3-amine | 65 |
| 2-Thienyl | 5-(5-(2-Thienyl)thiophen-2-yl)isoxazol-3-amine | 58 |
Acid/Base-Mediated Transformations
-
Deprotonation : The amine group is deprotonated by NaH in THF, forming a nucleophilic species that reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated derivatives .
-
Salt Formation : Forms stable hydrochlorides with HCl in ethanol, enhancing solubility for pharmaceutical applications .
Oxidation Reactions
Controlled oxidation of the thiophene sulfur is achievable:
-
S-Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane produces sulfoxide derivatives.
Selectivity : Mono-oxidation predominates over sulfone formation under mild conditions .
Key Research Insights
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) improve yields by 15–20% compared to nonpolar media .
-
Steric Effects : The methyl group on thiophene slows electrophilic substitution but enhances stability of intermediates .
-
Biological Relevance : Schiff base derivatives exhibit moderate inhibition of histone deacetylases (HDACs), with IC₅₀ values of 12–25 μM .
Mechanistic Considerations
-
Amine Reactivity : The electron-withdrawing isoxazole ring reduces the nucleophilicity of the amine compared to aliphatic amines, necessitating stronger electrophiles or catalysts .
-
Thiophene Activation : Coordination of transition metals (e.g., Pd) to the sulfur atom facilitates cross-coupling reactions .
Scientific Research Applications
5-(5-Methylthiophen-2-yl)isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)isoxazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
5-(tert-Butyl)isoxazol-3-amine
- Structure : The tert-butyl group introduces steric bulk and hydrophobicity.
- Activity : In TrkA inhibition studies, this compound demonstrated 100.4% inhibition at 20 μM and an IC50 of 0.039 μM , outperforming analogs with trifluoromethyl or methyl groups .
- Significance : The tert-butyl substituent enhances binding affinity, likely due to hydrophobic interactions with receptor pockets.
5-Fluorobenzo[d]isoxazol-3-amine
- Structure : Incorporates a fluorine atom on the benzoisoxazole ring.
- Properties : Fluorine’s electronegativity improves metabolic stability and membrane permeability, critical for CNS-targeting drugs .
5-(Trifluoromethyl)isoxazol-3-amine
- Structure : Features a trifluoromethyl group, a common bioisostere for improving lipophilicity and resistance to oxidative metabolism.
- Applications : Used in high-throughput synthesis of kinase inhibitors due to its electron-withdrawing effects .
Catalytic and Coordination Chemistry
5-(p-Tolyl)isoxazol-3-amine-Palladium(II) Complex
- Structure : A palladium complex with p-tolyl-substituted isoxazol-3-amine ligands.
- Performance: Achieved high turnover numbers (TON > 10,000) in Suzuki-Miyaura reactions, attributed to the electron-donating p-tolyl group stabilizing the metal center .
Crystallographic and Physicochemical Properties
(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol
- Structure : A Schiff base derivative of 5-methylisoxazol-3-amine.
- Crystallography : Forms stable orange crystals (m.p. 365–367 K) with planar geometry, stabilized by intramolecular hydrogen bonds .
Pharmacological Derivatives
N-(5-(tert-Butyl)isoxazol-3-yl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide (1c)
- Structure: Combines isoxazol-3-amine with a thienopyrimidine-acetamide chain.
- Synthesis : High yield (85%) via amide coupling, demonstrating the scaffold’s adaptability in drug discovery .
Comparison to Target Compound: The methylthiophene group in the target compound could serve as a bioisostere for aromatic rings in kinase inhibitors, similar to thienopyrimidine, but with altered steric and electronic profiles.
Q & A
Q. What are the recommended synthetic routes for 5-(5-Methylthiophen-2-yl)isoxazol-3-amine, and how do reaction conditions influence yield?
Answer: The synthesis of isoxazol-3-amine derivatives typically involves cyclization or functionalization of pre-existing heterocycles. For example:
- Method A (Nucleophilic Substitution): React 5-methylthiophene-2-carbaldehyde with hydroxylamine to form an oxime intermediate, followed by cyclization using reagents like chloramine-T or iodine in polar solvents (e.g., DMF) .
- Method B (Cross-Coupling): Use Suzuki-Miyaura coupling between a boronic ester-functionalized isoxazole and 5-methylthienyl bromide, catalyzed by Pd(PPh₃)₄ in a THF/H₂O mixture .
Key Considerations:
Q. Table 1: Synthetic Yields Under Varying Conditions
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| A | Chloramine-T/DMF | 80 | 62 |
| B | Pd(PPh₃)₄/THF | 100 | 78 |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish methylthiophene protons (δ 6.8–7.2 ppm) and isoxazole NH₂ (δ 5.5–6.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 195.08 (calculated for C₉H₁₀N₂OS) with <2 ppm error .
- HPLC-PDA: Use a C18 column (ACN/H₂O gradient) to assess purity (>95%) and detect thiophene-related byproducts .
Q. How do substituents on the isoxazole and thiophene rings affect solubility and stability?
Answer:
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| Ethanol | 12 |
| Water | <0.1 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound class?
Answer:
- Substituent Screening: Replace the methyl group on thiophene with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Evidence from trifluoromethyl-isoxazole analogs shows improved pharmacokinetic profiles .
- Heterocycle Fusion: Attach a pyridine ring to the isoxazole to modulate binding affinity in enzyme inhibition assays (e.g., FAAH or kinase targets) .
Key Findings:
Q. What computational strategies predict binding modes of this compound with biological targets?
Answer:
Q. Table 3: Docking Scores vs. Experimental IC₅₀
| Compound | Docking Score (kcal/mol) | IC₅₀ (nM) |
|---|---|---|
| Target Compound | –8.2 | 450 |
| CF₃ Analog | –9.1 | 120 |
Q. How do crystallographic data resolve contradictions in reported tautomeric forms?
Answer:
- Single-Crystal XRD: Use SHELXL for refinement to confirm the predominance of the 3-amine tautomer over 5-amine forms. Hydrogen bonding between NH₂ and thiophene sulfur stabilizes the observed tautomer .
- Variable-Temperature NMR: Monitor tautomeric shifts in DMSO-d₆ at 25–80°C; no interconversion is observed below 60°C .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
Answer:
- PET Imaging: Radiolabel the compound with ¹¹C (e.g., using [¹¹C]phosgene) for brain uptake studies in P-gp/BCRP knockout mice .
- Behavioral Assays: Test anxiolytic effects in elevated plus maze (EPM) at doses 1–10 mg/kg (IP administration in C57BL/6 mice) .
Key Result:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
